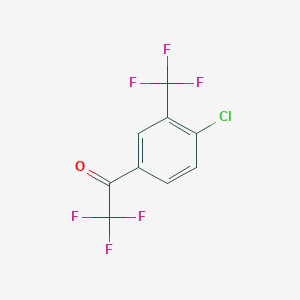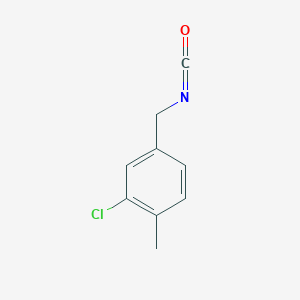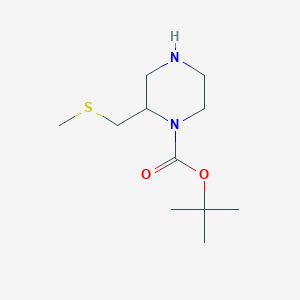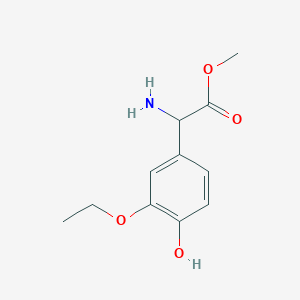
1-(3-Ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of phenylacetone, where the phenyl ring is substituted with an ethyl group at the meta position. It is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-Ethylbenzoic acid or 3-ethylbenzaldehyde.
Reduction: 1-(3-Ethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl group on the phenyl ring directs the incoming electrophile to the ortho and para positions. The compound’s reactivity is influenced by the electron-donating nature of the ethyl group, which activates the phenyl ring towards electrophilic attack.
Comparison with Similar Compounds
1-(3-Ethylphenyl)propan-2-one can be compared with other similar compounds such as phenylacetone and 1-phenylpropan-2-one. These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of the ethyl group in this compound makes it unique in terms of its reactivity and applications.
List of Similar Compounds
Phenylacetone: C9H10O
1-Phenylpropan-2-one: C9H10O
3-Ethylphenylacetone: C11H14O
These compounds are used in various chemical syntheses and have distinct properties and applications based on their structural differences.
Properties
CAS No. |
91166-27-7 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
CBIIINXOIWZROA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




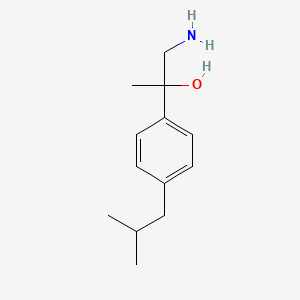
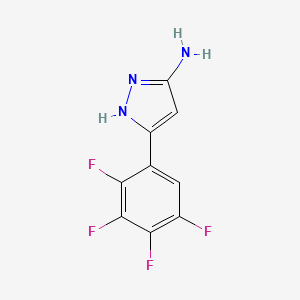

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)


